molecular formula C4H6NO4- B1239662 N-(carboxymethyl)-glycine

N-(carboxymethyl)-glycine

Cat. No. B1239662
M. Wt: 132.09 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ammoniodiacetate is an ammonium ion resulting from the protonation of the nitrogen atom of iminodiacetate. The major species at pH 7.3. It is an ammonium ion derivative and a dicarboxylic acid dianion. It is a conjugate acid of an iminodiacetate.

Scientific Research Applications

Glyphosate Resistance and Protein Engineering

N-(carboxymethyl)-glycine, commonly known as glyphosate, is a widely used herbicide. Research has delved into understanding the molecular basis of glyphosate resistance, focusing on various approaches through protein engineering. Glyphosate's success as a herbicide is attributed to its high specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase, crucial in the biosynthesis of aromatic amino acids. Studies have examined the mechanisms of resistance to glyphosate obtained through natural diversity, molecular evolution, and rational protein engineering. These insights have contributed significantly to developing glyphosate-resistant crops, allowing for effective weed control without damaging the crops themselves (Pollegioni, Schonbrunn, & Siehl, 2011).

Peptoids Synthesis

N-substituted glycines, or peptoids, represent a new class of polymers with significant biological activity and proteolytic stability. N-(carboxymethyl)-glycine plays a role in the synthesis of these peptoids. An efficient, automated solid-phase method for synthesizing oligo(N-substituted glycines) has been developed, which is general for a wide variety of side-chain substituents. This method allows the rapid synthesis of molecules of potential therapeutic interest and simplifies the preparation of NSG oligomers by using two readily available submonomers, making the synthesis process more efficient (Zuckermann, Kerr, Kent, & Moos, 1992).

Fate and Transport in Agricultural Basins

The fate and transport of glyphosate and its degradate aminomethylphosphonic acid (AMPA) in agricultural basins have been a subject of research. Understanding the environmental presence and movement of glyphosate is critical, given its extensive use in agriculture. Studies have highlighted that glyphosate's occurrence in surface water is influenced by factors such as source strength, rainfall runoff, and flow route. These insights are crucial for managing the environmental impact of glyphosate and ensuring sustainable agricultural practices (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

Environmental Impact and Herbicide Management

Glyphosate's role as a global herbicide and its environmental impact have been extensively reviewed. The research underscores glyphosate's strengths, such as its systemicity and ability to control perennial weeds, making it an essential tool in modern agriculture. However, the literature also points to the need for integrated weed management systems where glyphosate still plays a significant role but is complemented by other agricultural practices to minimize its environmental impact and ensure sustainable farming (Baylis, 2000).

properties

Product Name

N-(carboxymethyl)-glycine

Molecular Formula

C4H6NO4-

Molecular Weight

132.09 g/mol

IUPAC Name

2-(carboxylatomethylazaniumyl)acetate

InChI

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-1

InChI Key

NBZBKCUXIYYUSX-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])[NH2+]CC(=O)[O-]

Canonical SMILES

C(C(=O)[O-])[NH2+]CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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